1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide
Description
The compound 1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a phenyl-linked tetrahydroimidazo[1,2-a]pyridine moiety. The methylsulfonyl group may enhance solubility or metabolic stability, while the piperidine ring could influence conformational flexibility and binding affinity.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-28(26,27)24-12-9-15(10-13-24)20(25)22-17-7-3-2-6-16(17)18-14-23-11-5-4-8-19(23)21-18/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREVORPOLYGOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. The process involves the initial preparation of the piperidine carboxamide, followed by the introduction of the imidazo[1,2-a]pyridinyl group. Sulfonylation with methyl sulfonyl chloride under controlled pH and temperature conditions completes the synthesis.
Industrial Production Methods: For large-scale production, the synthetic route is optimized for yield and purity, often involving catalytic processes and refined reaction conditions. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions are common, where substituents on the imidazo[1,2-a]pyridinyl ring can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions: Oxidizing and reducing agents, bases, and acids are frequently used in manipulating this compound. Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Major Products Formed: The reactions typically yield products with modified functional groups, such as sulfoxides in oxidation reactions or hydroxyl derivatives from nucleophilic substitutions.
Scientific Research Applications
The compound 1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide is a complex organic molecule with a molecular formula of and a molecular weight of 402.51. It is characterized by a piperidine ring and a tetrahydroimidazo[1,2-a]pyridine moiety. BenchChem offers high-quality compound suitable for scientific research.
Overview
Description: this compound is utilized across various scientific fields because of its biological activity.
IUPAC Name: 1-methylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]piperidine-4-carboxamide.
InChI: InChI=1S/C20H26N4O3S/c1-28(26,27)24-12-9-15(10-13-24)20(25)22-17-7-3-2-6-16(17)18-14-23-11-5-4-8-19(23)21-18/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,25).
Scientific Research Applications
This compound is particularly useful in medicinal chemistry. The uniqueness of this compound is its distinct structural combination, which gives it unique properties and biological activities not found in simpler analogs, making it valuable in medicinal chemistry and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: this compound is synthesized through multi-step organic reactions. The process includes preparing the piperidine carboxamide and introducing the imidazo[1,2-a]pyridinyl group, followed by sulfonylation with methyl sulfonyl chloride under controlled pH and temperature.
Industrial Production Methods: Large-scale production optimizes the synthetic route for yield and purity, often using catalytic processes and refined reaction conditions. Continuous flow reactors may be used to improve efficiency and scalability.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets within biological systems. It can modulate enzyme activity or interact with receptor sites, influencing various biochemical pathways. Detailed studies often reveal its binding affinities and the subsequent biochemical responses.
Comparison with Similar Compounds
N-(4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-phenyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide (8l)
- Key Features : Incorporates a piperidine-piperazine hybrid linked to an indolonaphthyridine core.
- Synthesis : Achieved in 60% yield via substitution of N1,N1-diethyl-1,2-ethylamine with 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline .
- Comparison : While both compounds share a piperidine-carboxamide backbone, 8l lacks the tetrahydroimidazo[1,2-a]pyridine and methylsulfonyl groups, highlighting divergent strategies for modulating pharmacokinetics and target engagement.
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (3)
- Key Features : Imidazo[1,2-a]pyridine core with a pyridyl substituent and phenyl-carboxamide linkage.
- Synthesis : Prepared via a multi-step protocol involving Suzuki coupling and cyclization .
Substituent Variations
Tetrahydroimidazo[1,2-a]pyridine Derivatives with Nitro/Cyano Groups
- Examples: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Features electron-withdrawing nitro and cyano groups, synthesized in 51% yield . Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d): Substituted with benzyl and nitro groups (55% yield) .
- Comparison : The target compound replaces ester and nitro groups with a methylsulfonyl-piperidine system, likely improving metabolic stability and reducing steric hindrance.
Methylsulfonyl-Containing Analogues
- Example : 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39)
- Key Features : Dual methylsulfinyl/methylsulfonyl substituents on an imidazopyridazine core.
- Synthesis : Prepared via sequential sulfoxidation and coupling reactions .
- Comparison : While both compounds incorporate sulfonyl groups, the target’s methylsulfonyl-piperidine motif may offer distinct electronic and steric profiles compared to 39’s aryl-sulfonyl system.
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
- The methylsulfonyl group in the target compound may enhance aqueous solubility compared to nitro/cyano-substituted analogues .
Biological Activity
1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a tetrahydroimidazo[1,2-a]pyridine moiety. Its molecular formula is with a CAS number of 1786259-95-7. The methylsulfonyl group enhances its solubility and may influence its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Antimicrobial Activity : Similar compounds have shown the ability to inhibit bacterial growth by targeting essential biochemical pathways in bacteria .
- Receptor Interactions : The imidazo[1,2-a]pyridine scaffold is known for its interactions with various receptors, including those involved in neuroinflammatory responses and cancer pathways .
Anticancer Properties
Studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of tetrahydroimidazo[1,2-a]pyridine derivatives. These compounds may mitigate neurodegenerative processes by inhibiting necroptosis—a form of programmed cell death implicated in various neurological disorders .
Study on RIPK1 Inhibition
A relevant study demonstrated that certain derivatives of tetrahydroimidazo[1,2-a]pyridine effectively inhibited receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis. The lead compound exhibited significant anti-necroptotic activity in cellular assays .
| Compound | I2.1 Recovery (%) at 10 nM | Hepa1-6 Recovery (%) at 10 nM |
|---|---|---|
| Compound 26 | 97.9 ± 3.0 | 102.4 ± 0.2 |
| Compound 27 | <0 | N.D. |
| Compound 28 | 70.5 ± 9.1 | 111.4 ± 2.1 |
Note: N.D. refers to not determined.
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what reaction conditions critically influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-halo ketones or aldehydes under reflux conditions (e.g., POCl3/DMF as reagents) .
- Step 2: Introduction of the piperidine-4-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using HATU or EDCI as coupling agents) .
- Step 3: Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Critical Conditions:
- Temperature: Controlled reflux (e.g., 80–110°C) minimizes side reactions during cyclization .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) and NMR (1H, 13C) confirm intermediate purity .
Advanced: How can coupling reactions between the imidazo[1,2-a]pyridine and piperidine moieties be optimized to reduce byproducts?
Methodological Answer:
- Catalyst Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation .
- Reaction Time: Shorter reaction times (2–4 hrs) with microwave assistance reduce decomposition .
- Protecting Groups: Temporarily protect reactive sites (e.g., Boc for amines) to prevent undesired substitutions .
- Purification: Flash chromatography (gradient elution with CH2Cl2/MeOH) isolates the target compound from unreacted starting materials .
Data Contradiction Note: Conflicting yields (40–70%) reported for similar coupling reactions highlight the need for precise stoichiometric control .
Basic: What spectroscopic techniques are essential for structural validation, and what key signals confirm the target structure?
Methodological Answer:
- 1H NMR:
- Piperidine protons: δ 2.8–3.5 ppm (multiplet, axial/equatorial H) .
- Imidazo[1,2-a]pyridine aromatic protons: δ 7.2–8.1 ppm (doublets, J = 8 Hz) .
- 13C NMR:
- Methanesulfonyl group: δ 42–44 ppm (quartet for S-CH3) .
- Carboxamide carbonyl: δ 170–172 ppm .
- HRMS: Exact mass calculation for C22H27N3O3S (M+H)+: 414.1805 .
Advanced: How can computational modeling predict binding affinity to cyclooxygenase-2 (COX-2), and how does this correlate with experimental IC50 values?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the sulfonyl group and COX-2’s hydrophobic pocket (PDB ID: 3LN1). Focus on hydrogen bonding with Arg513 and Tyr355 .
- MD Simulations: 100-ns simulations assess stability of the ligand-enzyme complex; RMSD < 2 Å indicates stable binding .
- Experimental Validation: Compare computational binding scores with in vitro COX-2 inhibition assays (IC50 ≤ 1 µM suggests high affinity) .
Contradiction Note: Discrepancies between predicted and observed IC50 values may arise from solvation effects omitted in simulations .
Basic: What in vitro assays are standard for evaluating pharmacological activity, and what limitations exist?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC50 determination .
- Limitations:
- Lack of metabolic stability data (requires follow-up microsomal assays) .
- False positives in fluorescence assays due to compound autofluorescence .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Purity Validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Meta-Analysis: Compare data across studies using shared controls (e.g., celecoxib for COX-2 inhibition) to normalize results .
Example: Variability in IC50 values (0.5–5 µM) for similar imidazopyridine derivatives underscores batch-to-batch purity differences .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions:
- -20°C under argon to prevent hydrolysis of the sulfonyl group .
- Desiccate to avoid moisture-induced degradation of the carboxamide .
- Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor impurity formation via HPLC .
Advanced: What structural modifications enhance selectivity for kinase targets, and what synthetic challenges arise?
Methodological Answer:
- Modifications:
- Imidazo[1,2-a]pyridine: Introduce electron-withdrawing groups (e.g., -F) to enhance π-stacking with kinase ATP pockets .
- Piperidine: Replace methanesulfonyl with bulkier sulfonamides to improve steric hindrance and selectivity .
- Challenges:
- Low yields in halogenation due to competing side reactions .
- Difficulty in crystallizing modified derivatives for X-ray validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
